Thiourea, N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(4-bromophenyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound features a unique combination of bromophenyl and benzimidazole moieties, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-bromophenyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Thiourea Moiety: The thiourea moiety can be formed by reacting the appropriate amine with thiocyanate or isothiocyanate under basic conditions.
Coupling of the Bromophenyl Group: The final step involves coupling the bromophenyl group with the thiourea derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- **Thiourea, N-(4-chlorophenyl)-N’-(4-((5-bromo-1H-benzimidazol-2-yl)methoxy)phenyl)-
- **Thiourea, N-(4-fluorophenyl)-N’-(4-((5-iodo-1H-benzimidazol-2-yl)methoxy)phenyl)-
Uniqueness
Thiourea, N-(4-bromophenyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is unique due to its specific combination of bromophenyl and chloro-benzimidazole moieties, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
84502-13-6 |
---|---|
Molecular Formula |
C21H16BrClN4OS |
Molecular Weight |
487.8 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]thiourea |
InChI |
InChI=1S/C21H16BrClN4OS/c22-13-1-4-15(5-2-13)24-21(29)25-16-6-8-17(9-7-16)28-12-20-26-18-10-3-14(23)11-19(18)27-20/h1-11H,12H2,(H,26,27)(H2,24,25,29) |
InChI Key |
RPLJGVCJYBWQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Br)OCC3=NC4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.